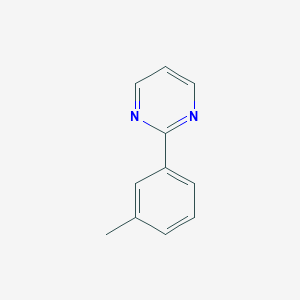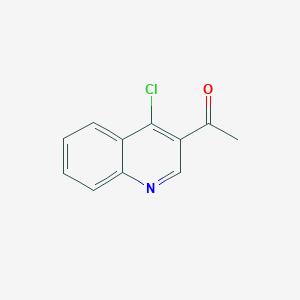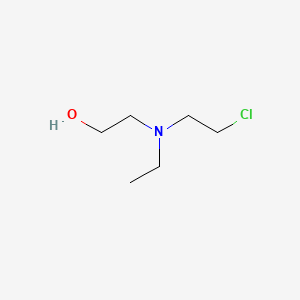![molecular formula C9H9N3O2 B15356511 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate pyrrolopyridine derivatives under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a reduced derivative.
Substitution: Replacement of a functional group within the compound with another group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may be used in assays to evaluate its effects on various biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of various biologically active molecules.
Indole derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Uniqueness: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is unique in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-methoxypyrrolo[2,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-5-11-4-7-6(8)2-3-12(7)9(10)13/h2-5H,1H3,(H2,10,13) |
InChI Key |
IRXPZSNOYWOXID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN(C2=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
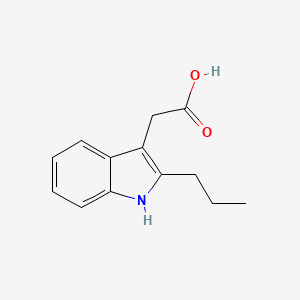

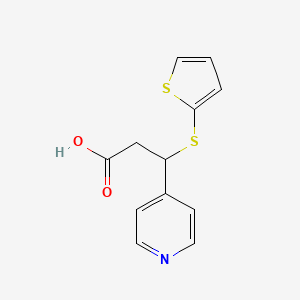
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
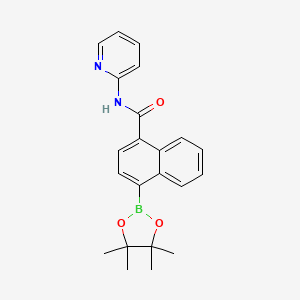

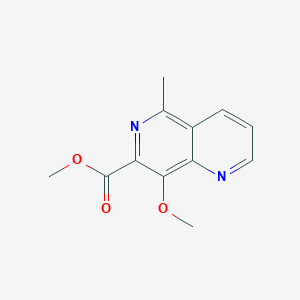
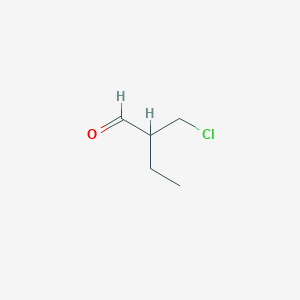
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
